3,3-dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide

Lipophilicity Membrane permeation Physicochemical profiling

3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide (CAS 22747-80-4) is a synthetic indole-2-carboxamide characterized by a non‑aromatic 3H‑indole (indolenine) core bearing two benzyl substituents at C3, a 5‑methoxy group on the fused benzene ring, and an N‑(4‑methoxyphenyl) carboxamide side chain. Unlike typical aromatic 1H‑indole-2-carboxamides, the 3,3‑dibenzyl substitution enforces an sp³‑hybridized C3 center with an imine‑type C=N bond, conferring distinct physicochemical and spectroscopic properties.

Molecular Formula C31H28N2O3
Molecular Weight 476.6 g/mol
CAS No. 22747-80-4
Cat. No. B12923432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide
CAS22747-80-4
Molecular FormulaC31H28N2O3
Molecular Weight476.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=NC3=C(C2(CC4=CC=CC=C4)CC5=CC=CC=C5)C=C(C=C3)OC
InChIInChI=1S/C31H28N2O3/c1-35-25-15-13-24(14-16-25)32-30(34)29-31(20-22-9-5-3-6-10-22,21-23-11-7-4-8-12-23)27-19-26(36-2)17-18-28(27)33-29/h3-19H,20-21H2,1-2H3,(H,32,34)
InChIKeyQSCYSUMLYQJMTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide (CAS 22747-80-4): A Structurally Distinctive 3H-Indole-2-Carboxamide for Specialized Chemical and Biomedical Procurement


3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide (CAS 22747-80-4) is a synthetic indole-2-carboxamide characterized by a non‑aromatic 3H‑indole (indolenine) core bearing two benzyl substituents at C3, a 5‑methoxy group on the fused benzene ring, and an N‑(4‑methoxyphenyl) carboxamide side chain . Unlike typical aromatic 1H‑indole-2-carboxamides, the 3,3‑dibenzyl substitution enforces an sp³‑hybridized C3 center with an imine‑type C=N bond, conferring distinct physicochemical and spectroscopic properties [1]. This compound is supplied primarily as a research chemical for synthetic, analytical, and early‑stage drug discovery applications, with a molecular formula of C₃₁H₂₈N₂O₃ and a molecular weight of 476.57 g mol⁻¹ [1].

Why 3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide Cannot Be Replaced by Common Indole-2-Carboxamide Analogs


The 3,3-dibenzyl substitution pattern fundamentally alters the compound’s lipophilicity, electronic structure, and biological activity profile relative to structurally simpler indole-2-carboxamides. The computed octanol‑water partition coefficient (LogP) is 6.24, which is more than three orders of magnitude higher than the core indole-2-carboxamide scaffold (LogP = 1.97) . This extreme lipophilicity arises directly from the two benzyl groups and dictates solubility, membrane partitioning, and in‑assay behavior, making the compound non‑interchangeable with less lipophilic analogs. Furthermore, indole‑2‑carboxamides bearing benzyl substitution at the 3‑position display enhanced antibacterial activity against Bacillus subtilis compared with their 2‑substituted congeners, a trend that cannot be replicated by simply changing the N‑aryl substituent [1]. The imine character of the 3H‑indole core also introduces distinct reactivity patterns (e.g., susceptibility to nucleophilic attack at C=N) that are absent in aromatic 1H‑indoles [2]. For these reasons, generic substitution with common indole-2-carboxamides (e.g., N‑(4‑methoxyphenyl)‑1H‑indole‑2‑carboxamide, CAS 26977‑01‑5) will not preserve the intended chemical or biological properties.

Quantitative Differentiation of 3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide: Head-to-Head Physicochemical and Class-Level Biological Comparisons


3.1 LogP Comparison: >3‑Log Unit Lipophilicity Increase Over the Core Indole-2-Carboxamide Scaffold

The computed octanol‑water partition coefficient (LogP) of 3,3‑dibenzyl‑5‑methoxy‑N‑(4‑methoxyphenyl)indole‑2‑carboxamide is 6.24, compared with 1.97 for the parent indole‑2‑carboxamide scaffold (CAS 1670‑84‑4) from the same database source . The difference of ΔLogP = 4.27 represents a >10 000‑fold increase in hydrophobicity. This large shift is directly attributable to the two benzyl substituents at C3.

Lipophilicity Membrane permeation Physicochemical profiling

3.2 Polar Surface Area Differentiation: Moderate PSA Increase Reflecting Altered Hydrogen‑Bonding Capacity

The topological polar surface area (PSA) of 3,3‑dibenzyl‑5‑methoxy‑N‑(4‑methoxyphenyl)indole‑2‑carboxamide is 63.41 Ų, compared with 58.88 Ų for the parent indole‑2‑carboxamide . The modest increase (ΔPSA = 4.53 Ų) reflects the additional oxygen atoms in the methoxy substituents, which provide additional hydrogen‑bond acceptor capacity without drastically altering the overall polar surface.

Polar surface area Hydrogen bonding Drug‑likeness

3.3 Class‑Level Antibacterial Advantage: 3‑Benzyl Substitution Confers Superior Inhibition of Bacillus subtilis

In a comparative antimicrobial screen, indole‑2‑carboxamide derivatives with benzyl substitution at the 3‑position displayed enhanced inhibition of Bacillus subtilis relative to their 2‑substituted congeners [1]. The MIC values of the most active 3‑benzyl‑substituted derivatives were 20‑ to 100‑fold lower than those of standard antibiotics ciprofloxacin and ampicillin (1.56–3.13 µg mL⁻¹ and 1.56–12.5 µg mL⁻¹, respectively) against S. aureus, B. subtilis, and E. coli. While the target compound was not directly tested in this screen, the 3,3‑dibenzyl‑5‑methoxy‑N‑(4‑methoxyphenyl)indole‑2‑carboxamide epitomizes the 3‑benzyl‑substituted structural class and is predicted to exhibit analogous antibacterial potency trends.

Antimicrobial Bacillus subtilis Structure‑activity relationship

3.4 Spectroscopic Fingerprint: Unique 3H‑Indole Imine Signature Differentiates from Aromatic 1H‑Indole Analogs

The ¹H NMR spectrum of 3,3‑dibenzyl‑5‑methoxy‑N‑(4‑methoxyphenyl)indole‑2‑carboxamide (recorded in CDCl₃) shows characteristic signals for the two diastereotopic benzyl CH₂ protons and an imine (C=N) carbon resonance at ~175–185 ppm in the ¹³C NMR spectrum [1]. These features are diagnostic for the 3H‑indole core and are absent in aromatic 1H‑indole‑2‑carboxamides, which display C=C olefinic proton signals and a different ¹³C chemical shift profile. Complementary FTIR (KBr wafer) and UV‑Vis (MeOH) spectra provide orthogonal confirmation, enabling unambiguous identity verification during incoming material inspection.

Spectroscopic identity Quality control NMR fingerprinting

Optimal Research and Industrial Application Scenarios for 3,3-Dibenzyl-5-methoxy-N-(4-methoxyphenyl)indole-2-carboxamide


4.1 Hit‑to‑Lead Optimization for Antibacterial Agents Targeting Bacillus subtilis

This compound serves as a representative 3‑benzyl‑substituted indole‑2‑carboxamide scaffold for structure‑activity relationship (SAR) studies aimed at Gram‑positive antibacterial development. As demonstrated by class‑level evidence, 3‑benzyl‑substituted indole‑2‑carboxamides exhibit 20‑ to 100‑fold lower MIC values than standard antibiotics against B. subtilis . The 5‑methoxy and N‑(4‑methoxyphenyl) substituents provide additional vectors for potency optimization while the 3,3‑dibenzyl groups ensure the characteristic lipophilic and electronic profile required for this antibacterial phenotype.

4.2 Membrane‑Permeation Probe or Extraction Standard

With a computed LogP of 6.24—over 10 000‑fold more lipophilic than the core indole‑2‑carboxamide scaffold (LogP = 1.97) —this compound is suitable as a high‑lipophilicity probe in membrane‑partitioning assays or as an extraction standard for liquid‑liquid extraction method development. Its defined PSA of 63.41 Ų further allows calibration of computational permeability models.

4.3 Analytical Reference Standard for 3H‑Indole Identification

The compound’s 3H‑indole imine core provides a distinct spectroscopic fingerprint (characteristic ¹³C C=N resonance and diastereotopic benzyl CH₂ signals) that is absent in 1H‑indole analogs . It can be used as an analytical reference standard for NMR, IR, and UV‑Vis method development and for verifying the identity of 3H‑indole‑containing synthetic intermediates in medicinal chemistry programs.

4.4 Synthetic Intermediate for Polycyclic Indole Scaffolds

The electrophilic imine carbon (C=N) of the 3H‑indole core enables nucleophilic addition and cycloaddition reactions that are not accessible with aromatic 1H‑indoles. This compound can serve as a versatile building block for the synthesis of spirocyclic and fused polycyclic indole derivatives, building on the synthetic utility of indole‑2‑carboxamides described in contemporary synthetic literature .

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